molecular formula C13H9Cl3O3S B1520120 2,4,6-Trichlorophenyl phenylmethanesulfonate CAS No. 1171919-33-7

2,4,6-Trichlorophenyl phenylmethanesulfonate

Cat. No. B1520120
M. Wt: 351.6 g/mol
InChI Key: BLOMCQQCBMOQLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,4,6-Trichlorophenyl phenylmethanesulfonate” is a biochemical used for proteomics research . It has a molecular weight of 351.64 and a molecular formula of C13H9Cl3O3S .


Molecular Structure Analysis

The molecular structure of “2,4,6-Trichlorophenyl phenylmethanesulfonate” is represented by the SMILES string: C1=CC=C(C=C1)CS(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl .

Scientific Research Applications

1. Controlling Intramolecular Charge Transfer and Near-Infrared Photothermal Conversion

  • Summary of Application : This study focuses on donor engineering of diphenylamine-substituted TTM radicals for controlling the intramolecular charge transfer (ICT) interactions and the photothermal conversion performance .
  • Methods of Application : Different quantities of diphenylamine (DPA) units are incorporated into the TTM radicals from various directions .
  • Results : It was found that TTM-DPA (644 nm), TTM-2DPA (650 nm), and TTM-3DPA (637 nm) with various DPA units attached on different arms of the TTM core exhibit similar absorption maxima and high photoluminescence (PL) quantum yields (over 56%) in cyclohexane solutions . Remarkable photothermal conversion efficiencies of 41% and 50% are achieved for TTM-BDPA and TTM-TDPA, respectively .

2. Development of Better Organic Luminescent Materials

  • Summary of Application : This theoretical study aims to adjust the donor ability of TTM-triarylamine (TTM-TPA) radicals to develop better organic luminescent materials .
  • Methods of Application : Quantum chemistry methods are employed to investigate a series of donor–acceptor (D–A) type monoradical molecules based on the TTM acceptor and triarylamine (TPA) donor .
  • Results : The study found that monoradical molecules 1, 2, 3, 4, 6 and 8 possess more significant stability and photoluminescence efficiency, and are expected to become high-performance luminescent materials .

3. Photostability of Luminescent TTM Radicals

  • Summary of Application : This research focuses on enhancing the photostability of luminescent TTM radicals by terminal modification of carbazole donor .
  • Methods of Application : The study involves the terminal modification of a carbazole donor .
  • Results : The specific results or outcomes of this study are not detailed in the available information .

4. Photothermal Therapy

  • Summary of Application : This research explores the potential of organic radicals for application in photothermal therapy .
  • Methods of Application : The study involves the use of TTM radicals with various diphenylamine (DPA) units attached on different arms of the TTM core .
  • Results : Remarkable photothermal conversion efficiencies of 41% and 50% are achieved for TTM-BDPA and TTM-TDPA, respectively .

Safety And Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information was not found in the web search results.

Future Directions

A paper titled “Donor engineering of diphenylamine-substituted tris(2,4,6-trichlorophenyl)methyl radicals for controlling the intramolecular charge transfer and near-infrared photothermal conversion” discusses the potential application of similar compounds in photothermal therapy . The study provides an alternative design rule for controlling the intramolecular charge transfer (ICT) effect .

properties

IUPAC Name

(2,4,6-trichlorophenyl) phenylmethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl3O3S/c14-10-6-11(15)13(12(16)7-10)19-20(17,18)8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOMCQQCBMOQLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601252785
Record name 2,4,6-Trichlorophenyl benzenemethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601252785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trichlorophenyl phenylmethanesulfonate

CAS RN

1171919-33-7
Record name 2,4,6-Trichlorophenyl benzenemethanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171919-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trichlorophenyl benzenemethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601252785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6-Trichlorophenyl phenylmethanesulfonate
Reactant of Route 2
Reactant of Route 2
2,4,6-Trichlorophenyl phenylmethanesulfonate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2,4,6-Trichlorophenyl phenylmethanesulfonate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,4,6-Trichlorophenyl phenylmethanesulfonate
Reactant of Route 5
2,4,6-Trichlorophenyl phenylmethanesulfonate
Reactant of Route 6
2,4,6-Trichlorophenyl phenylmethanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.